molecular formula C10H14N2O B11948561 1-Ethyl-3-(o-tolyl)urea CAS No. 67961-70-0

1-Ethyl-3-(o-tolyl)urea

Cat. No.: B11948561
CAS No.: 67961-70-0
M. Wt: 178.23 g/mol
InChI Key: NSRJDXXKOSLQKG-UHFFFAOYSA-N
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Description

1-Ethyl-3-(o-tolyl)urea is an organic compound with the molecular formula C10H14N2O It is a derivative of urea, where the hydrogen atoms are replaced by an ethyl group and an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(o-tolyl)urea can be synthesized through the reaction of o-toluidine with ethyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as toluene. The reaction proceeds as follows: [ \text{o-Toluidine} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic ring in the o-tolyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of urea derivatives with additional functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-Ethyl-3-(o-tolyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(o-tolyl)urea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Ethyl-3-(p-tolyl)urea
  • 1-Ethyl-3-(4-fluorophenyl)urea
  • 1-Benzyl-3-(2-pyridin-2-ylethyl)urea
  • 1-Phenethyl-3-(o-tolyl)urea

Comparison: 1-Ethyl-3-(o-tolyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

67961-70-0

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-ethyl-3-(2-methylphenyl)urea

InChI

InChI=1S/C10H14N2O/c1-3-11-10(13)12-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,11,12,13)

InChI Key

NSRJDXXKOSLQKG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC=CC=C1C

Origin of Product

United States

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